molecular formula C17H12O B13046789 11H-Benzo[b]fluoren-11-ol

11H-Benzo[b]fluoren-11-ol

Cat. No.: B13046789
M. Wt: 232.28 g/mol
InChI Key: WFVMOLJJSFYSRP-UHFFFAOYSA-N
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Description

11H-Benzo[b]fluoren-11-ol is a hydroxylated polycyclic aromatic hydrocarbon (PAH) derivative with a fused tricyclic structure. It belongs to the fluorenol family, characterized by a hydroxyl group (-OH) attached to the central carbon of the fluorene backbone. This compound has garnered attention due to its unique photochemical reactivity. Studies demonstrate that this compound undergoes photosolvolysis in aqueous solutions with enhanced efficiency compared to simpler analogs like α-phenyl-2-naphthalenemethanol. This reactivity is attributed to the formation of a resonance-stabilized 9-fluorenyl carbocation intermediate during photodehydroxylation . Its molecular formula is C₁₇H₁₂O, with a molecular weight of 232.28 g/mol.

Properties

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

11H-benzo[b]fluoren-11-ol

InChI

InChI=1S/C17H12O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10,17-18H

InChI Key

WFVMOLJJSFYSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C(C3=CC2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo[b]fluoren-11-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-1-indanone with a suitable reagent to form the desired polycyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

11H-Benzo[b]fluoren-11-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 11H-Benzo[b]fluoren-11-one.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: 11H-Benzo[b]fluoren-11-one.

    Reduction: Various alcohol or hydrocarbon derivatives.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

11H-Benzo[b]fluoren-11-ol can be synthesized through various methods, including cascade reactions involving ortho-phthalaldehyde. This synthesis method is characterized by high atom economy and efficiency, providing a viable pathway for producing this compound at scale . The compound's molecular formula is C17H12OC_{17}H_{12}O, with a molecular weight of approximately 230.26 g/mol .

Toxicity and Environmental Impact

Research indicates that this compound exhibits significant biological activity, particularly as an agonist for the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of biological responses to planar aromatic hydrocarbons. Studies have shown that this compound can elicit strong agonistic activity, indicating its potential role in environmental toxicology .

Mutagenicity

Additionally, studies have assessed the mutagenic potential of this compound using bacterial assays. Results indicate that the compound can induce mutations in Salmonella typhimurium, highlighting its relevance in assessing environmental risks associated with polycyclic aromatic hydrocarbons (PAHs) .

Material Science

In material science, this compound has been explored as a dual-state organic fluorophore. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to undergo photosolvolysis under UV light further enhances its utility in photonic applications .

Biochemical Research

The compound is also utilized in biochemical research for studying interactions with proteins and other biomolecules. Its structural characteristics allow it to serve as a model compound for understanding the behavior of PAHs in biological systems. For instance, it has been used to investigate binding affinities with thyroid hormone transport proteins, which is crucial for understanding endocrine disruptors' effects .

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its moisturizing properties. Its inclusion can enhance the stability and efficacy of topical products, making it a valuable ingredient in skincare formulations .

Case Studies

Study Focus Findings
Toxicity EvaluationEnvironmental ImpactDemonstrated significant agonistic activity towards AhR, indicating potential ecological risks associated with PAHs .
Mutagenicity AssessmentGenetic ToxicologyInduced mutations in bacterial assays, confirming mutagenic potential .
Photonic ApplicationsMaterial ScienceExhibited dual-state fluorescence properties suitable for OLED applications .
Cosmetic Formulation StudyDermatological ResearchEnhanced moisturizing effects when incorporated into topical products .

Mechanism of Action

The mechanism of action of 11H-Benzo[b]fluoren-11-ol involves its interaction with various molecular targets and pathways. The compound can undergo photodehydroxylation to form a 9-fluorenylium ion intermediate, which is rapidly trapped by nucleophiles. This process is associated with the formation of carbocation intermediates, which play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include hydroxylated, ketonic, and parent hydrocarbon PAHs. Below is a comparative analysis:

Compound Molecular Formula Functional Group Key Properties
11H-Benzo[b]fluoren-11-ol C₁₇H₁₂O -OH Enhanced photosolvolysis (Φ = 0.15 in acidic aqueous ethanol); carbocation intermediate
11H-Benzo[b]fluoren-11-one C₁₇H₁₀O -C=O Antiandrogenic activity (IC₅₀ = 0.34 μM); estrogenic activity (EC₅₀ = 1.2 μM)
11H-Benzo[a]fluoren-11-one C₁₇H₁₀O -C=O Potent AR inhibition (IC₅₀ = 0.28 μM); detected in atmospheric particles (<1 ppm)
11H-Benzo[b]fluorene C₁₇H₁₂ None Environmental pollutant (33 µg/g in WTC dust samples); no polar substituents
N-Methyl-11-phenyl-5-(p-tolyl)-11H-benzo[a]fluoren-2-amine C₃₄H₂₈N₂ -NHCH₃ Synthetic derivative; liquid at RT; used in drug development

Photochemical Reactivity

  • This compound exhibits a quantum yield of 0.15 for photosolvolysis in acidic aqueous ethanol, surpassing α-phenyl-2-naphthalenemethanol (Φ = 0.03). This is attributed to stabilization of the carbocation intermediate through extended aromatic conjugation .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound 11H-Benzo[b]fluoren-11-one 11H-Benzo[b]fluorene
Molecular Weight (g/mol) 232.28 230.26 216.28
Functional Group -OH -C=O None
Environmental Detection Rare Yes (<1 ppm) Yes (33 µg/g)
Key Reactivity Photosolvolysis Antiandrogenic activity Environmental persistence

Q & A

Q. What are the recommended safety protocols for handling 11H-Benzo[b]fluoren-11-ol in laboratory settings?

While direct safety data for this compound is limited, related fluorene derivatives (e.g., 11H-Benzo[a]fluorene) suggest minimal acute hazards under normal conditions. Standard precautions include:

  • Use nitrile gloves (11-13 mil thickness) for routine handling; butyl rubber gloves (12-15 mil) are advised for prolonged exposure or spill cleanup .
  • Respiratory protection is generally unnecessary unless aerosolization occurs. In emergencies, NIOSH-approved respirators with organic vapor cartridges are recommended .
  • Avoid environmental release into waterways due to potential bioaccumulation risks .

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is widely used for polycyclic aromatic hydrocarbons (PAHs) and oxygenated derivatives (o-PAHs). Key considerations:

  • In-situ derivatization thermal desorption (IDTD) : Enhances volatility but may yield 2–11% higher values compared to solvent extraction (SE) for o-PAHs like 9H-fluoren-9-one and 11H-benzo[b]fluoren-11-one .
  • Isotope-labeled internal standards improve precision, though non-labeled surrogates (e.g., dehydroabietic acid methyl ester) can introduce variability .

Q. How can researchers determine the solubility and stability of this compound in common solvents?

Empirical testing is critical due to limited published

  • Polar solvents : Solubility in cold water is low, but polar aprotic solvents (e.g., DMSO) may enhance dissolution .
  • Stability : Monitor degradation via UV-Vis spectroscopy or HPLC under varying pH and temperature conditions. Related fluorenones exhibit thermal stability up to 200°C, suggesting similar behavior for this compound .

Advanced Research Questions

Q. How can contradictory analytical results for this compound be resolved, particularly between thermal desorption and solvent extraction methods?

Discrepancies arise from method-specific biases:

  • IDTD vs. SE : IDTD overestimates o-PAH concentrations by 2–11% due to incomplete derivatization or matrix effects. Calibration curves for IDTD show higher variation coefficients (e.g., 15–20% RSD) compared to SE .
  • Mitigation : Use isotope-labeled analogs (e.g., ¹³C-11H-benzo[b]fluoren-11-one) for normalization. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What synthetic strategies optimize regioselectivity in the preparation of this compound derivatives?

Copper-catalyzed cyclization of 1,6-enynes is a robust approach:

  • Substrate design : Arylethynyl-substituted enynes yield 5-aryl benzo[b]fluorenones with >80% regioselectivity. Trimethylsilyl (TMS) groups reduce side reactions but require post-synthetic deprotection .
  • Byproduct management : tert-Butyl-substituted byproducts (minor, ~10%) can be removed via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How does thermal desorption efficiency vary for this compound in particulate matter analysis?

IDTD efficiency depends on particle composition and derivatization:

  • Derivatization yield : Comparable to SE for polar analytes (e.g., levoglucosan) but lower for non-polar PAHs due to competitive adsorption .
  • Temperature optimization : A stepwise ramp (50°C to 300°C at 10°C/min) minimizes decomposition while maximizing desorption .

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